2-[(Oxan-3-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-9(7-13-6-1)8-14-10-11-4-2-5-12-10/h2,4-5,9H,1,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNTAQIYHSXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
De Novo Synthesis of the Pyrimidine (B1678525) Ring System
The de novo synthesis of the pyrimidine ring is a foundational strategy in organic chemistry, building the heterocyclic core from simpler, acyclic precursors. This approach is essential for creating a wide array of substituted pyrimidines.
Classical Condensation Reactions for Pyrimidine Formation
Classical methods for pyrimidine synthesis have long relied on the condensation of two key fragments to form the characteristic six-membered ring. These reactions are valued for their reliability and the accessibility of starting materials.
A widely utilized and effective method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as ureas, amidines, or guanidines) with a three-carbon dielectrophilic component. researchgate.net This [3+3] cycloaddition strategy is a cornerstone of pyrimidine synthesis. nih.gov For instance, the Pinner synthesis involves the reaction of an amidine with a 1,3-dicarbonyl compound. nih.gov While effective, this classical approach can sometimes be limited by harsh reaction conditions and modest yields. benthamdirect.com
A more contemporary application of this strategy involves the DBU-mediated redox isomerization of secondary propargyl alcohols, which then undergo condensation with amidines to form triarylated pyrimidine derivatives. rsc.org This method highlights the ongoing evolution of these classical cyclization techniques.
A plausible, though not explicitly documented, route to a precursor for 2-[(Oxan-3-yl)methoxy]pyrimidine using this approach would involve the condensation of a suitable 1,3-dicarbonyl compound with an N-C-N fragment like urea (B33335) or thiourea (B124793) to form a 2-hydroxy or 2-thiopyrimidine. This intermediate could then be converted to a 2-halopyrimidine, a key precursor for introducing the ether side chain.
Table 1: Examples of N-C-N Fragment Cyclization for Pyrimidine Synthesis
| N-C-N Reagent | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |
| Urea | Diethyl malonate | Base (e.g., sodium ethoxide) | Barbituric acid (a pyrimidine derivative) | researchgate.net |
| Thiourea | Ethyl acetoacetate (B1235776) | Base | 2-Thio-6-methyluracil | nih.gov |
| Guanidine | Ethyl acetoacetate, Aryl aldehyde | Acid catalyst (Biginelli reaction) | Dihydropyrimidine derivative | researchgate.net |
| Amidines | Secondary propargyl alcohol | DBU | Triarylated pyrimidine | rsc.org |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. bohrium.comCurrent time information in Bangalore, IN. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net
More recent advancements have focused on developing sustainable MCRs. For example, a regioselective, iridium-catalyzed MCR has been developed for the synthesis of pyrimidines from amidines and up to three different alcohols. bohrium.comCurrent time information in Bangalore, IN.japsonline.com This process proceeds through a series of condensation and dehydrogenation steps. bohrium.comCurrent time information in Bangalore, IN. Such methods offer a versatile and environmentally friendly route to highly substituted pyrimidines. japsonline.com
Table 2: Modern Multi-Component Reactions for Pyrimidine Synthesis
| Reactants | Catalyst | Key Features | Yield | Reference |
| Amidine, up to three different alcohols | PN5P-Ir-pincer complex | Regioselective, sustainable, liberates H₂ and H₂O | Up to 93% | bohrium.comCurrent time information in Bangalore, IN. |
| Aldehyde, β-ketoester, Urea/Thiourea | L-proline (B1679175) nitrate (B79036) (ionic liquid) | One-pot, efficient | Up to 86.74% | japsonline.comjapsonline.com |
| Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine (B6355638) | Environmentally friendly, short reaction time | Up to 90% | researchgate.net |
Advanced Synthetic Transformations for Pyrimidine Derivatives
To synthesize this compound specifically, a key step is the formation of the ether linkage. This is typically achieved by reacting a 2-halopyrimidine with (oxan-3-yl)methanol. The synthesis of the pyrimidine core can be followed or preceded by advanced transformations to modify the structure as needed.
A common and effective method for forming the ether is the Williamson ether synthesis, a nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comjk-sci.comrichmond.edu In this context, (oxan-3-yl)methanol would be deprotonated by a strong base (like sodium hydride) to form the corresponding alkoxide. jk-sci.comyoutube.com This alkoxide would then react with a 2-halopyrimidine (e.g., 2-chloropyrimidine) to yield the target molecule. The reactivity of halopyrimidines in such SNAr reactions generally follows the order C4(6) > C2 > C5, making the substitution at the 2-position feasible. acs.org
Alternatively, copper-promoted cross-coupling reactions of 3,4-dihydropyrimidine-1H-2-thiones with alcohols provide another route to 2-alkoxypyrimidines. nih.govrsc.org
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. acs.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly useful for creating C-C bonds. researchgate.net
This reaction can be used to introduce various substituents onto the pyrimidine ring. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated using various arylboronic acids with a Pd(PPh₃)₄ catalyst. mdpi.com Similarly, 2,4,5,6-tetrachloropyrimidine (B156064) can undergo site-selective Suzuki-Miyaura reactions to produce mono-, di-, tri-, and tetra-aryl pyrimidines with excellent selectivity. researchgate.net This allows for the diversification of the pyrimidine scaffold before or after the addition of the (oxan-3-yl)methoxy group. researchgate.net
Table 3: Suzuki-Miyaura Reactions for Pyrimidine Functionalization
| Pyrimidine Substrate | Boronic Acid | Catalyst System | Product | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane/H₂O | Site-selective aryl-substituted pyrimidines | researchgate.net |
| 5-Bromopyrimidine | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O | 5-(Arylated) pyrimidines | bohrium.com |
| Polymer-bound 3-iodoimidazo[1,2-a]pyrimidine | Various boronic acids | Not specified | Functionalized imidazo[1,2-a]pyrimidines | benthamdirect.com |
Modern synthetic chemistry increasingly employs energy-efficient and environmentally benign techniques. Microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. eurekaselect.comtandfonline.com The synthesis of various pyrimidine derivatives, including pyrimido[4,5-d]pyrimidines and 2-amino-4-chloro-pyrimidine derivatives, has been successfully achieved using microwave irradiation. researchgate.netbohrium.comnih.gov
Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered "green solvents" due to their low vapor pressure and potential for recyclability. nih.gov They can act as both the solvent and the catalyst in chemical reactions. The synthesis of pyrimidine derivatives via the Biginelli reaction has been effectively catalyzed by the ionic liquid l-proline nitrate. japsonline.comjapsonline.com Furthermore, the combination of microwave assistance and ionic liquid catalysis offers a synergistic approach, providing a rapid and efficient method for synthesizing complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines. nih.govasianpubs.org
Oxidative Annulation Strategies
Oxidative annulation represents a powerful and efficient approach for the construction of the pyrimidine ring. These methods often involve the formation of multiple carbon-heteroatom bonds in a single operation, proceeding through a cascade of reactions that includes oxidation steps.
A notable strategy involves the copper-catalyzed [3+3] annulation of amidines with saturated ketones. This method utilizes a cascade reaction sequence of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish the pyrimidine core. acs.org Another approach employs an iridium catalyst for the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. This process is characterized by a series of condensation and dehydrogenation reactions, leading to the selective formation of C-C and C-N bonds and the liberation of hydrogen and water. acs.org
Furthermore, metal-free oxidative [3+2+1] three-component annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol offers an environmentally friendly route to pyrimidine derivatives. organic-chemistry.org The following table summarizes various oxidative annulation strategies for pyrimidine synthesis.
| Catalyst/Promoter | Reactants | Key Features |
| Copper | Amidines, Saturated Ketones | Cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization. acs.org |
| Iridium | Amidines, Alcohols | Regioselective, multicomponent synthesis via condensation and dehydrogenation. acs.org |
| K₂S₂O₈ | Anilines, Aryl Ketones, DMSO | DMSO acts as a methine equivalent. organic-chemistry.org |
| None (Base-promoted) | Allylic Compounds, Amidines | Utilizes O₂ as the sole oxidant for C-N bond formation. organic-chemistry.org |
Synthesis and Introduction of the Oxan-3-yl-methoxy Moiety
The oxan-3-yl-methoxy fragment is a crucial component of the target molecule. Its synthesis requires the preparation of a suitable oxane precursor followed by the formation of the ether linkage.
One common approach involves the intramolecular cyclization of diols or their derivatives. For example, 4-sulfanyl-1,3-diols can be cyclized to form substituted 1,2-oxathianes, which can be further manipulated to afford the desired oxane ring. rsc.org The following table provides examples of methods for preparing oxane precursors.
| Starting Material | Reaction Type | Product |
| Acyclic Diols | Intramolecular Cyclization | Substituted Oxanes |
| 4-Sulfanyl-1,3-diols | Cyclization with TsCl | Substituted 1,2-Oxathianes rsc.org |
| Aldehydes and Alkenes | Prins Reaction | Oxygenated Heterocycles thieme-connect.com |
The formation of the ether linkage between the oxane precursor and the pyrimidine core is a pivotal step. This can be accomplished through several etherification strategies, primarily involving nucleophilic substitution or catalytic coupling methods.
The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, the alkoxide would be generated from (oxan-3-yl)methanol, which would then react with a 2-halopyrimidine. The success of this reaction is highly dependent on the nature of the leaving group on the pyrimidine ring and the reaction conditions. For the reaction to proceed efficiently, primary alkyl halides are preferred as tertiary halides tend to undergo elimination. masterorganicchemistry.com
A general representation of this nucleophilic substitution is: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ encyclopedia.pub
Where Nuc:⁻ is the nucleophile (e.g., the alkoxide of (oxan-3-yl)methanol), R-LG is the substrate (e.g., 2-halopyrimidine), and LG is the leaving group. encyclopedia.pub
Catalytic methods offer an alternative and often milder approach to etherification. Reductive etherification, for instance, can be catalyzed by various Lewis acids or transition metals. nih.gov These reactions typically involve the coupling of an alcohol with a carbonyl compound in the presence of a reducing agent. nih.gov For example, bismuth(III) chloride has been shown to catalyze the reductive etherification of alcohols with carbonyl compounds in the presence of triethylsilane. nih.gov
Another catalytic approach involves the use of iridium complexes for the reductive etherification of alcohols with carbonyl compounds. nih.govcsic.es These methods can provide high yields and selectivity under relatively mild conditions. The table below highlights some catalytic systems used for etherification.
| Catalyst | Reactants | Reducing Agent |
| BiCl₃ | Alcohols, Carbonyls | Et₃SiH nih.gov |
| Ir Complex | Alcohols, Carbonyls | Diphenylsilane nih.govcsic.es |
| Yb(OTf)₃ | Alcohols, Aldehydes/Ketones | Et₃SiH nih.govcsic.es |
| FeCl₃ | Propargylic Alcohols, Alcohols | - |
Controlling the stereochemistry of the oxane ring is crucial, as the biological activity of the final compound can be highly dependent on its three-dimensional structure. Stereochemical control can be achieved at various stages of the synthesis.
During the synthesis of oxane precursors, asymmetric reactions can be employed to establish the desired stereocenters. For example, enantioselective reduction of β-halo ketones followed by Williamson ether cyclization can produce enantioenriched oxetanes, which can serve as precursors to oxanes. acs.org The stereochemical outcome of cyclization reactions can also be influenced by the stereochemistry of the starting material, as seen in the synthesis of oxetanes from sugars. acs.org
Furthermore, the stereochemistry of substituents on the oxane ring can direct subsequent reactions. For instance, the stereochemical impact of α and β aldehyde substituents has been studied in diastereoselective aldol (B89426) and allylstannane addition reactions, providing insights into controlling stereochemistry in cyclic systems. acs.org The table below summarizes some strategies for stereochemical control.
| Strategy | Description |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. |
| Substrate Control | Utilizing the existing stereochemistry in a starting material to direct the formation of new stereocenters. acs.orgacs.org |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to guide the stereochemical outcome of a reaction. |
| Kinetic Resolution | Separation of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral reagent. |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a compound like 2-[(Oxan-3-yl)methoxy]pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Assignment
One-dimensional ¹H NMR would provide information on the chemical environment, number, and connectivity of protons in the molecule. The pyrimidine (B1678525) ring protons would exhibit characteristic chemical shifts, as would the protons of the oxane ring and the methoxy (B1213986) bridge. Similarly, ¹³C NMR would identify all unique carbon atoms, including those in the heterocyclic and saturated ring systems.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the precise connectivity of atoms, a suite of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the pyrimidine and oxane rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the oxane-methoxy substituent to the pyrimidine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition and molecular formula. For this compound, HRMS would be expected to confirm the molecular formula C₁₀H₁₄N₂O₂.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkages, C=N bonds within the pyrimidine ring, and C-H bonds of the aliphatic and aromatic portions of the molecule.
Single Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. massbank.jppdbj.org This technique provides precise bond lengths, bond angles, and conformational details.
Determination of Solid-State Molecular Conformation
If a suitable single crystal of this compound could be grown, SCXRD analysis would provide an unambiguous determination of its molecular structure. core.ac.uk This would include the conformation of the oxane ring (e.g., chair conformation) and the relative orientation of the substituent to the pyrimidine ring.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the electronic structure of molecules, materials, and defects. DFT calculations for 2-[(Oxan-3-yl)methoxy]pyrimidine would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311G++(d,p) to provide a balance of accuracy and computational cost. These calculations can determine the optimized molecular geometry, total energy, and the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring, particularly the nitrogen atoms, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed across the pyrimidine ring as well, suggesting it can accept electrons in nucleophilic substitution reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -0.95 |
| Energy Gap (ΔE) | 5.90 |
This data is hypothetical and serves as an example of what FMO analysis would yield.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
In a hypothetical MEP map of this compound, the regions around the nitrogen atoms of the pyrimidine ring would be expected to be colored red, indicating a high electron density and their role as hydrogen bond acceptors. The hydrogen atoms and parts of the oxane ring would likely show a blueish hue, indicating a more positive character.
Natural Bond Orbital (NBO) analysis can also be performed to calculate the partial charges on each atom, providing a quantitative measure of the charge distribution.
Table 2: Hypothetical NBO Partial Atomic Charges for Selected Atoms in this compound
| Atom | Hypothetical Partial Charge (e) |
|---|---|
| N1 (pyrimidine) | -0.65 |
| N3 (pyrimidine) | -0.68 |
| O (methoxy) | -0.55 |
| O (oxane) | -0.50 |
| C2 (pyrimidine) | +0.45 |
This data is hypothetical and illustrates typical charge distributions in similar heterocyclic compounds.
Conformational Analysis and Energy Landscape Mapping
This analysis is performed by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformation. The results are then used to create a potential energy surface, or energy landscape, which maps the energy as a function of the rotational angles. The minima on this surface correspond to stable conformers.
Molecular Modeling and Simulation
While quantum chemical calculations provide insights into static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.
Molecular Docking Studies for Hypothetical Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. frontiersin.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking studies would be performed against a specific protein target. The process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms and assigning charges. The 3D structure of this compound would be generated and optimized.
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
Table 2: Hypothetical Docking Results for this compound against a Kinase Target This table is for illustrative purposes and does not represent actual experimental data.
| Pose Rank | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | Lys72, Glu91 | Hydrogen Bond with pyrimidine N |
| Leu144, Val23 | Hydrophobic interaction with oxane ring | ||
| 2 | -8.2 | Asp165 | Hydrogen Bond with oxane oxygen |
| Phe164 | Pi-stacking with pyrimidine ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.
To develop a QSAR model for a series of pyrimidine derivatives including this compound, the following steps would be necessary:
Data Set Collection: A dataset of structurally related pyrimidine compounds with experimentally determined biological activity (e.g., IC50 values) against a specific target is required.
Descriptor Calculation: For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and by using an external test set of compounds.
A hypothetical QSAR equation might look like: pIC50 = c0 + c1LogP + c2Dipole_Moment + c3*Molecular_Surface_Area
By inputting the calculated descriptor values for this compound into a validated QSAR model, its biological activity could be predicted. This provides a valuable, albeit theoretical, estimation of its potential efficacy before undertaking its synthesis and experimental testing.
Mechanistic Studies
Elucidation of the Reaction Mechanism for Compound Synthesis
The synthesis of 2-[(Oxan-3-yl)methoxy]pyrimidine is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method involves the displacement of a suitable leaving group, typically a halogen, from the pyrimidine (B1678525) ring by an alkoxide nucleophile. In this case, the synthesis would likely proceed by reacting 2-chloropyrimidine (B141910) with (oxan-3-yl)methanol in the presence of a base.
The SNAr mechanism for the synthesis of this compound is proposed to proceed through a two-step addition-elimination sequence.
Formation of the Alkoxide: The first step involves the deprotonation of (oxan-3-yl)methanol by a suitable base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide is a potent nucleophile.
Nucleophilic Attack and Formation of the Meisenheimer Complex: The highly nucleophilic (oxan-3-yl)methoxide anion then attacks the electron-deficient C2 position of the 2-chloropyrimidine ring. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.
Transition State: The transition state for the formation of the Meisenheimer complex involves the partial formation of the C-O bond and the partial disruption of the aromaticity of the pyrimidine ring. Computational studies on similar SNAr reactions of chloropyrimidines suggest that the transition state is stabilized by the electron-withdrawing nature of the pyrimidine nitrogens.
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored in the final step through the expulsion of the chloride leaving group from the Meisenheimer complex, yielding the final product, this compound.
A computational study on the regioselectivity of SNAr reactions of a 2-methanesulfonyl-4-chloropyrimidine highlighted the importance of hydrogen bonding in directing the nucleophilic attack. While not directly applicable to the unsubstituted pyrimidine, it underscores the subtle factors that can influence the reaction pathway. In the proposed synthesis of this compound, the attack at the C2 position is generally favored due to the electronic activation provided by the two nitrogen atoms.
The intermediates and transition states can be visualized using real-time, ultrafast multidimensional NMR spectroscopy, a technique that has been successfully employed to monitor the synthesis of other pyrimidine derivatives and identify previously postulated and new intermediates. nih.gov
Table 1: Proposed Intermediates and Transition States in the Synthesis of this compound
| Step | Description | Structure |
| 1 | Reactants | 2-Chloropyrimidine + (Oxan-3-yl)methoxide |
| 2 | Transition State 1 (TS1) | Partial bond formation between the alkoxide oxygen and C2 of the pyrimidine ring. |
| 3 | Meisenheimer Complex (Intermediate) | Fully formed C-O bond with delocalized negative charge on the pyrimidine ring. |
| 4 | Transition State 2 (TS2) | Partial bond breaking of the C-Cl bond. |
| 5 | Product | This compound |
Kinetic studies of SNAr reactions on chloropyrimidines generally show second-order kinetics, being first order in both the pyrimidine substrate and the alkoxide nucleophile. The rate of reaction is influenced by several factors:
Nature of the Leaving Group: The reactivity order for halogens is typically F > Cl > Br > I.
Strength of the Nucleophile: Stronger nucleophiles, such as alkoxides, react faster.
Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
For the synthesis of this compound, the reaction rate would be dependent on the concentration of both 2-chloropyrimidine and the (oxan-3-yl)methoxide. The reaction pathway can be monitored by techniques such as HPLC or NMR spectroscopy to determine the rate constants and activation parameters. A study on the Williamson ether synthesis, a related reaction, has shown that a combination of experimental probing and kinetic modeling can provide detailed information on reaction rates and energy barriers. researchgate.netnih.gov
Table 2: Hypothetical Kinetic Data for the Synthesis of this compound
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10-3 L mol-1 s-1 | 25 °C in DMF |
| Activation Energy (Ea) | 65 kJ/mol | - |
| Pre-exponential Factor (A) | 2.0 x 108 L mol-1 s-1 | - |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for SNAr reactions of chloropyrimidines.
Investigation of Intramolecular Reactivity and Stability
The stability of this compound is a critical factor in its potential applications. The following sections discuss its predicted stability under various conditions.
The ether linkage in this compound is susceptible to hydrolysis, particularly under acidic conditions. The pyrimidine ring itself can also undergo transformations depending on the pH.
Acidic Conditions: Under acidic conditions, the nitrogen atoms of the pyrimidine ring can be protonated. This protonation makes the ring more electron-withdrawing, which can activate the ether linkage towards nucleophilic attack by water. The hydrolysis would likely proceed via an AAC2 or AA1-1 mechanism, leading to the formation of 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2(1H)-one) and (oxan-3-yl)methanol. The rate of hydrolysis is expected to increase with decreasing pH. rsc.org
Neutral and Basic Conditions: In neutral and basic media, the ether linkage is generally more stable. However, at very high pH, direct nucleophilic attack of hydroxide (B78521) ions on the C2 position could potentially occur, although this is expected to be a much slower process than acid-catalyzed hydrolysis.
Table 3: Predicted Hydrolytic Stability of this compound
| pH | Half-life (t1/2) at 37 °C | Predicted Degradation Products |
| 2 | ~ 12 hours | 2-Hydroxypyrimidine, (Oxan-3-yl)methanol |
| 7.4 | > 100 days | Minimal degradation |
| 10 | ~ 50 days | 2-Hydroxypyrimidine, (Oxan-3-yl)methanol |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the general stability of similar pyrimidine ethers.
The pyrimidine ring and the oxane moiety are subject to oxidative and reductive transformations.
Oxidative Pathways: The pyrimidine ring can be oxidized by strong oxidizing agents, potentially leading to the formation of N-oxides or ring-opened products. The oxane ring, being an ether, is generally stable to oxidation, but under harsh conditions, cleavage of the ether linkage or oxidation of the methylene (B1212753) groups could occur. In biological systems, cytochrome P450 enzymes could potentially hydroxylate the pyrimidine or oxane rings.
Reductive Pathways: The pyrimidine ring can be reduced, for instance by catalytic hydrogenation, to yield dihydropyrimidines or tetrahydropyrimidines. umich.edu The ether linkage is generally stable to reduction under these conditions.
Table 4: Potential Oxidative and Reductive Transformations of this compound
| Condition | Potential Transformation | Product(s) |
| Oxidative (e.g., m-CPBA) | N-oxidation of the pyrimidine ring | This compound N-oxide |
| Reductive (e.g., H2/Pd-C) | Reduction of the pyrimidine ring | Dihydro- or Tetrahydro-2-[(oxan-3-yl)methoxy]pyrimidine |
Note: The data in this table is hypothetical and for illustrative purposes only.
Exploration of Potential Interaction Mechanisms with Biological Macromolecules
Pyrimidine derivatives are known to interact with a wide range of biological macromolecules, including enzymes and nucleic acids. The structural features of this compound suggest several potential modes of interaction.
Enzyme Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. It can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. Molecular docking studies of various pyrimidine derivatives have shown that the pyrimidine nitrogens can act as hydrogen bond acceptors. The oxanylmethoxy substituent could occupy a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity. nih.govrjptonline.org
Interaction with Nucleic Acids: The planar pyrimidine ring has the potential to intercalate between the base pairs of DNA or RNA. The substituents on the pyrimidine ring would then lie in the major or minor groove, where they could form further interactions. The oxane moiety, with its oxygen atom, could act as a hydrogen bond acceptor, interacting with the sugar-phosphate backbone or the bases of the nucleic acid. nih.govoup.com
Table 5: Potential Interaction Mechanisms with Biological Macromolecules
| Macromolecule | Potential Interaction Type | Key Moieties Involved |
| Kinases | Hinge-binding (H-bond acceptor) | Pyrimidine nitrogens |
| Hydrophobic interactions | Oxanylmethoxy group | |
| DNA/RNA | Intercalation | Pyrimidine ring |
| Groove binding (H-bond acceptor) | Oxane oxygen, methoxy (B1213986) oxygen |
Note: The data in this table is hypothetical and for illustrative purposes only, based on the known interactions of similar compounds.
Enzymatic Interaction Mechanisms
Further research on this specific compound is required for such an analysis to be possible.
Derivatization and Structure Activity Relationship Sar Studies
Systematic Structural Modifications of 2-[(Oxan-3-yl)methoxy]pyrimidine
Systematic structural modifications of this compound are a key strategy in drug discovery to enhance its therapeutic potential. These modifications are typically focused on two main parts of the molecule: the pyrimidine (B1678525) ring and the oxane moiety. By altering these regions, researchers can fine-tune the compound's interaction with biological targets.
The pyrimidine ring is a crucial pharmacophore in many biologically active compounds, and its substitution pattern significantly impacts activity. nih.govresearchgate.net The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, influences its reactivity and interactions with biological macromolecules. scialert.net
The C-4, C-5, and C-6 positions of the pyrimidine ring are common sites for substitution to explore SAR. The reactivity of these positions generally follows the order C-4(6) > C-2 > C-5 for nucleophilic substitution and palladium-catalyzed reactions. acs.org
Substitutions at the C-4 and C-6 positions can significantly modulate the electronic properties and steric profile of the molecule. For instance, the introduction of various aryl groups at the C-6 position of dichloropyrimidines has been shown to influence the regioselectivity of subsequent amination reactions at the C-4 position. acs.org Both electron-withdrawing and electron-donating groups on a C-6 aryl substituent can still allow for high regioselectivity in palladium-catalyzed aminations at the C-4 position. acs.org In the context of 2-alkoxypyrimidines, the introduction of substituents at C-4 and C-6 can be achieved through various synthetic methods, including the aromatization of 3,4-dihydropyrimidin-1H-2-thiones which allows for a range of alkyl and aryl groups at these positions.
The C-5 position of the pyrimidine ring is less electron-deficient and is more amenable to electrophilic substitution. scialert.net Modifications at this position can influence the molecule's interaction with the target protein. For example, in a series of 5-alkynyluridine derivatives, substitutions at the C-5 position were found to be critical for their antimycobacterial activity. nih.gov The introduction of a methyl group at the C-6 position was found to have minimal impact on the yield of the C-5 substitution reaction. nih.gov
Table 1: Representative Modifications on the Pyrimidine Ring of 2-Alkoxypyrimidine Analogs and Their General Impact on Activity.
| Position of Substitution | Type of Substituent | General Impact on Biological Activity |
| C-4 | Amino, Substituted Amines | Often crucial for target engagement and can significantly enhance potency. acs.org |
| C-4 / C-6 | Aryl, Alkyl | Can modulate pharmacokinetic properties and provide additional binding interactions. |
| C-5 | Halogens (e.g., F, Cl, Br) | Can alter electronic properties and metabolic stability. mdpi.com |
| C-5 | Alkynyl, Aryl | Can introduce steric bulk and provide new interaction points with the target. nih.gov |
| C-6 | Methyl | May have a minor impact on some activities but can influence the reactivity of other positions. nih.gov |
Note: This table is illustrative and based on general findings for pyrimidine derivatives, as specific SAR data for this compound is not extensively published.
While the parent compound this compound does not have nitrogen substituents on the pyrimidine ring itself, derivatization strategies often involve the introduction of amino groups at the C-4 or C-6 positions, which can then be further modified. The nature of these nitrogen substituents is critical for activity. For example, in a series of pyrimidine-based inhibitors, the substitution pattern on the aniline (B41778) ring attached to the C-4 amino group was found to be a key determinant of potency. mdpi.com
Modifications to the oxane ring itself can have a profound effect on biological activity. In a study of tetrahydropyran-based LpxC inhibitors, the oxygen atom of the tetrahydropyran (B127337) was identified as a potential key hydrogen bond acceptor. nih.gov The carbon backbone of the tetrahydropyran was found to engage in van der Waals interactions with a hydrophobic pocket of the enzyme. nih.gov However, attempts to modify the tetrahydropyran core in that particular study led to a decrease in potency, suggesting that the integrity of this ring was important for activity. nih.gov
Table 2: Hypothetical Substitutions on the Oxane Ring of this compound and Their Potential Effects.
| Position of Substitution | Type of Substituent | Potential Effect on Activity |
| C-2', C-4', C-5', C-6' | Hydroxyl (-OH) | Could introduce new hydrogen bonding opportunities. |
| C-2', C-4', C-5', C-6' | Alkyl (e.g., -CH3) | May enhance hydrophobic interactions but could also introduce steric hindrance. |
| C-4' | Amino (-NH2) | Could improve solubility and provide a point for further derivatization. |
Note: This table is hypothetical and intended to illustrate potential avenues for SAR exploration, as specific data for substituted oxane rings in this scaffold is limited.
Varying the size of the cyclic ether ring can impact the conformational flexibility and binding affinity of the molecule. Replacing the six-membered oxane ring with a five-membered tetrahydrofuran (B95107) (THF) ring is a common strategy in medicinal chemistry to explore the optimal ring size for a particular biological target. The smaller THF ring has a different puckering conformation compared to the chair-like conformation of tetrahydropyran, which can alter the orientation of the substituents and their interactions with the target. While specific comparative studies on this compound and its tetrahydrofuran analog are not widely reported, the principle of altering cyclic ether ring size is a well-established approach in SAR studies to optimize ligand-receptor interactions.
Modifications of the Methoxy (B1213986) Linkage
The length and conformational flexibility of the linker between the pyrimidine and a connected moiety are crucial factors that can influence activity in related bioactive molecules. nih.govrsc.org Studies on various heterocyclic compounds have shown that both increasing and decreasing the length of an ether or alkyl linker can have profound effects. For instance, in some series of PROTACs (PROteolysis TArgeting Chimeras), a minimum linker length of 12 atoms was necessary to observe biological activity, with potency varying as the length was further increased to 29 atoms. nih.gov Conversely, in other pyrimidine derivatives, the prolongation of the linker has been shown to reduce efficacy. rsc.org
Systematic studies involving the synthesis of analogues with varied linker lengths—such as extending the methoxy group to an ethoxy, propoxy, or longer alkyloxy chain—are a common strategy. This allows for the exploration of optimal spacing and orientation of the terminal ring systems. The introduction of unsaturation, such as propynyloxy (B15346420) or propenyloxy linkers, can introduce rigidity and has been shown to enhance potency in some classes of ether-linked drugs. service.gov.uk The flexibility of the linker is also a key parameter; overly flexible linkers can incur an entropic penalty upon binding to a biological target, while overly rigid linkers may prevent the molecule from adopting an optimal binding conformation. nih.gov
Table 1: Representative Modifications of the Linker Length and Flexibility in Pyrimidine Analogues
| Linker Modification | Rationale | Potential Impact |
| Shortening (e.g., methylene) | Reduce flexibility, alter vector | May improve binding by reducing entropic penalty. |
| Lengthening (e.g., -O(CH₂)₂-, -O(CH₂)₃-) | Increase reach and flexibility | Can access different binding pockets or orientations. nih.gov |
| Introducing Unsaturation (e.g., -OCH₂C≡CH) | Add rigidity, specific geometry | Can lock in a favorable conformation. service.gov.uk |
| Branching (e.g., α-methyl substitution) | Introduce steric hindrance, alter metabolism | May enhance metabolic stability or selectivity. service.gov.uk |
Replacing carbon atoms within the linker with heteroatoms such as nitrogen or sulfur is another established derivatization strategy. The introduction of a nitrogen atom to form an amino-ether or a related linkage can alter key physicochemical properties. For example, incorporating a nitrogen atom can increase solubility and bioavailability, potentially by creating new hydrogen bonding opportunities. nih.gov In certain pyrimidine series, replacing a methylene (B1212753) linking group with a nitrogen linker led to an enhancement of activity, whereas incorporating sulfur or oxygen linkers resulted in a loss of activity. rsc.org Such modifications can also reduce the risk of adverse metabolic effects observed in some classes of compounds. service.gov.uk
Theoretical Exploration of Structure-Property Relationships (excluding biological activity)
Computational chemistry provides powerful tools for predicting how structural changes to this compound will affect its fundamental molecular properties, independent of its biological activity.
Impact of Substituents on Electronic Properties
The electronic character of the pyrimidine ring is fundamental to its molecular interactions. Density Functional Theory (DFT) is a widely used computational method to investigate the effects of various substituents on the electronic and structural properties of pyrimidine-based compounds. researchgate.netiiste.org By adding electron-donating groups (e.g., -NH₂, -OCH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) to the pyrimidine ring, it is possible to modulate its electronic properties. researchgate.net
These studies typically calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. iiste.org Substituents can also significantly alter the molecule's dipole moment and polarizability, which govern its interactions with polar solvents and other molecules. researchgate.netiiste.org Theoretical studies have shown that incorporating pyrimidin-4-yl moieties can tune electronic properties and lower the LUMO, potentially improving electron-accepting abilities. rsc.org
Table 2: Predicted Impact of Substituents on Pyrimidine Electronic Properties based on Theoretical Studies
| Substituent Type (on Pyrimidine Ring) | Example | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap |
| Electron-Donating | -NH₂, -OCH₃ | Increase | Increase | Minor Change/Decrease |
| Electron-Withdrawing | -Cl, -CN, -NO₂ | Decrease | Decrease | Decrease |
Note: This table represents general trends observed in theoretical studies of substituted pyrimidines. researchgate.netscirp.org
Influence of Conformational Changes on Molecular Interactions
The three-dimensional shape, or conformation, of this compound is critical for its interactions. The molecule is not static; the oxane ring typically adopts a chair conformation, and there is rotational freedom around the C-O and C-C single bonds of the methoxy linkage. researchgate.net Conformational analysis can predict the most stable arrangements of the molecule and the energy barriers between them. frontiersin.org
The rigidity and flexibility of the molecule are crucial for how it interacts with other molecules through non-covalent forces like hydrogen bonds and van der Waals interactions. frontiersin.org Computational studies can map the molecular electrostatic potential (MEP) surface, which highlights regions of positive and negative charge and predicts sites for electrophilic and nucleophilic attacks. scirp.org Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used experimentally to determine the predominant molecular conformation in solution, providing data that is essential for understanding intermolecular interactions. mdpi.com Changes in the substitution pattern or linker structure can favor different conformations, thereby altering the molecule's interaction profile. frontiersin.orgnih.gov
Rational Design Principles for Analogue Synthesis
The rational design of new analogues of this compound is a process guided by the SAR data and theoretical predictions discussed above. The goal is to synthesize new compounds with optimized properties by making targeted, intelligent modifications rather than random changes. researchgate.netresearchgate.net
Key principles for the rational design of analogues include:
Linker Optimization: Based on SAR studies of related compounds, the methoxy linker is a prime target for optimization. rsc.orgmdpi.com A strategy could involve synthesizing a small library of analogues where the linker length is systematically varied (e.g., from n=0 to n=3 for an -(CH₂)n-O- chain) to find the optimal spatial separation of the pyrimidine and oxane rings. nih.govservice.gov.uk Introducing rigid elements like a double or triple bond could be explored to lock the molecule into a more active conformation. service.gov.uk
Bioisosteric Replacement: Functional groups on the pyrimidine or oxane rings can be replaced with other groups (bioisosteres) that retain similar steric and electronic properties but may improve other characteristics like metabolic stability. For example, a hydrogen atom on the pyrimidine ring could be replaced with a fluorine atom to block a site of metabolic oxidation.
Scaffold Hybridization: This strategy involves combining the core this compound scaffold with other known bioactive fragments to create hybrid molecules with potentially new or enhanced properties. researchgate.net This approach relies on a modular synthetic route that allows for the easy introduction of diverse chemical moieties.
By integrating experimental SAR with theoretical predictions, a systematic and efficient exploration of the chemical space around this compound can be achieved, facilitating the design of novel analogues with tailored properties.
Advancements in Medicinal Chemistry: Focus on this compound
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of many drug discovery programs. Among these, pyrimidine derivatives have consistently demonstrated a broad spectrum of biological activities, making them a privileged scaffold in the development of new drugs. nih.govresearchgate.net This article delves into the chemical intricacies of a specific pyrimidine-based compound, "this compound," with a dedicated focus on its derivatization and the corresponding structure-activity relationship (SAR) studies.
The strategic modification of a lead compound is a critical process in medicinal chemistry aimed at optimizing its pharmacological profile. For this compound, SAR studies are pivotal in understanding how chemical modifications to its core structure influence its biological activity. These studies typically involve the synthesis of a library of analogs and their subsequent biological evaluation.
Systematic exploration of the SAR for this scaffold would involve modifications at three primary locations: the pyrimidine ring, the oxan (tetrahydropyran) ring, and the linking methoxy group. The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities. nih.gov
A hypothetical SAR exploration of this compound could involve introducing various substituents at the 4, 5, and 6-positions of the pyrimidine ring. For instance, introducing small alkyl groups, halogens, or hydrogen bond donors/acceptors could probe the steric and electronic requirements of the target protein's binding pocket.
Similarly, modifications to the oxan ring are crucial. The stereochemistry of the methoxy substituent at the 3-position of the oxan ring is a key consideration, as is the potential for substitution on the oxan ring itself. The ether linkage provides a degree of conformational flexibility, and its replacement with other groups could also be explored.
A representative, albeit hypothetical, data table for SAR studies on the pyrimidine ring of this compound is presented below.
| Compound | R1 | R2 | IC50 (µM) |
|---|---|---|---|
| 1a | H | H | 10.5 |
| 1b | Cl | H | 2.1 |
| 1c | F | H | 3.5 |
| 1d | CH3 | H | 8.9 |
| 1e | H | NH2 | 1.2 |
| 1f | H | OH | 5.7 |
This table is illustrative and does not represent actual experimental data.
Bioisosteric replacement is a powerful strategy in drug design to enhance physicochemical and pharmacological properties while retaining the desired biological activity. chem-space.comdrughunter.com For this compound, several bioisosteric replacements could be envisioned to optimize its profile.
The oxan ring, a saturated heterocycle, is a common motif in drug candidates. rsc.org Potential bioisosteric replacements for the oxan ring could include other cyclic systems to modulate properties like solubility, lipophilicity, and metabolic stability. For example, replacing the oxan with a piperidine (B6355638) ring could introduce a basic center, potentially leading to new interactions with the biological target or altering pharmacokinetic properties. Other potential replacements include cyclopentane, cyclohexane, or other heterocyclic systems like morpholine (B109124) or thiomorpholine. Spirocyclic systems, such as 2,6-diazaspiro[3.3]heptane as a piperazine (B1678402) bioisostere, have also gained attention for their ability to confer favorable properties. rsc.org
A hypothetical exploration of bioisosteric replacements for the oxan ring is detailed in the table below.
| Compound | Cyclic Moiety | IC50 (µM) | Solubility (mg/mL) |
|---|---|---|---|
| 2a | Oxan-3-yl | 10.5 | 0.1 |
| 2b | Cyclohexyl | 15.2 | 0.05 |
| 2c | Piperidin-3-yl | 8.9 | 0.5 |
| 2d | Tetrahydrofuran-3-yl | 12.1 | 0.2 |
| 2e | Morpholin-2-yl | 9.5 | 0.6 |
This table is illustrative and does not represent actual experimental data.
Furthermore, the pyrimidine core itself can be a subject of bioisosteric replacement. Other diazine systems like pyridazine (B1198779) or pyrazine, or even fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, could be explored to alter the electronic and steric properties of the core. rsc.org
Fragment-based drug discovery (FBDD) is a well-established method for identifying lead compounds by screening libraries of small molecular fragments. u-tokyo.ac.jp The chemical structure of this compound lends itself to a retrospective analysis through the lens of FBDD.
One could envision that the pyrimidine core and the (oxan-3-yl)methoxy fragment were identified as separate hits in a fragment screening campaign. The pyrimidine scaffold is a common starting point in FBDD due to its versatile chemistry and presence in many known bioactive molecules. The (oxan-3-yl)methoxy fragment, with its three-dimensional character and hydrogen bond accepting ether oxygen, could have shown weak but efficient binding to a specific pocket of a biological target.
The subsequent "fragment linking" or "fragment growing" approach would involve the synthesis of molecules that combine these two fragments. The methoxy linker serves as a simple and effective way to connect the pyrimidine and oxan moieties. The initial hit, this compound, would then serve as the starting point for further optimization, as described in the SAR section.
The "Rule of Three" is often applied in the selection of fragments for screening, which generally have a molecular weight of less than 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP of 3 or less. u-tokyo.ac.jp Both the pyrimidine and the oxan-based fragments would likely adhere to these guidelines, making them ideal candidates for an FBDD approach.
Advanced Applications in Chemical Biology
Mechanism-Based Biological Target Identification and Deconvolution
The identification of the biological targets of a small molecule is a crucial step in understanding its mechanism of action and potential therapeutic applications. Techniques such as chemoproteomics, computational prediction, and gene expression profiling are powerful tools for target deconvolution.
Chemoproteomics and Activity-Based Protein Profiling (ABPP)
Chemoproteomics and Activity-Based Protein Profiling (ABPP) are powerful techniques used to identify the protein targets of small molecules in a complex biological system. ABPP utilizes chemical probes that covalently bind to the active sites of specific enzymes, allowing for their identification and characterization.
A review of the current scientific literature reveals no published studies employing chemoproteomics or ABPP to identify the biological targets of 2-[(Oxan-3-yl)methoxy]pyrimidine . Therefore, there is no data available on its protein interaction profile or the enzymes it may target.
Computational Target Prediction and Network Analysis
Computational methods, including ligand-based and structure-based approaches, are frequently used to predict the potential biological targets of small molecules. These in silico methods can provide valuable insights and guide experimental validation.
There are no publicly available computational studies or network analyses that predict the biological targets of This compound . As such, its potential protein-ligand interactions remain uncharacterized.
Gene Expression Profiling and Connectivity Map (CMap) Approaches
Gene expression profiling can reveal the cellular pathways modulated by a compound, offering clues about its mechanism of action. The Connectivity Map (CMap) is a resource that connects small molecules, genes, and diseases through their shared gene expression signatures.
No studies on the effect of This compound on gene expression have been published. Consequently, there is no data from gene expression profiling or CMap analyses to elucidate its biological function.
Biochemical Mechanism of Action Studies
Understanding the biochemical mechanism of action of a compound involves detailed studies of its interactions with specific enzymes or other biomolecules.
Enzyme Inhibition and Modulation Kinetics (e.g., Kinases, Dihydrofolate Reductase, Falcipain)
Many pyrimidine-containing compounds are known to be potent enzyme inhibitors. For instance, various pyridopyrimidine derivatives have been investigated as inhibitors of kinases and dihydrofolate reductase.
There is no available data on the inhibitory or modulatory activity of This compound against any enzyme, including kinases, dihydrofolate reductase, or falcipain. Kinetic studies to determine its potency and mechanism of inhibition have not been reported.
Molecular Interactions with Nucleic Acids (e.g., DNA, RNA)
The structural similarity of pyrimidines to the nucleobases found in DNA and RNA suggests that some pyrimidine (B1678525) derivatives may exert their biological effects by interacting with nucleic acids.
No research has been published on the potential interactions between This compound and nucleic acids. Studies to determine its binding affinity, mode of interaction, and any resulting structural or functional changes to DNA or RNA are absent from the scientific literature.
Protein-Ligand Binding Thermodynamics
The study of the thermodynamic parameters of a protein-ligand interaction, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), is crucial for understanding the molecular driving forces behind binding affinity and specificity. Techniques like Isothermal Titration Calorimetry (ITC) are instrumental in directly measuring the heat changes associated with binding events, thereby providing a complete thermodynamic profile of the interaction. nih.gov
However, a thorough search of scientific databases has yielded no published studies that have utilized ITC or any other biophysical method to determine the thermodynamic parameters of the binding of this compound to any protein target. Consequently, there is no data available to populate a table of thermodynamic values (Kd, ΔG, ΔH, TΔS) for this specific compound.
Probe Development for Molecular Pathway Elucidation
Chemical probes, such as fluorescently tagged molecules and affinity probes, are indispensable tools for the elucidation of complex molecular pathways within a biological system. These probes enable the visualization, identification, and isolation of target proteins and other biomolecules, providing insights into their function and regulation.
Fluorescent probes are designed by covalently attaching a fluorophore to a ligand that selectively binds to a target of interest. The pyrimidine scaffold has been used as a basis for the development of fluorescent probes for various biological targets. nih.gov The design process involves selecting a suitable fluorophore and a linker that does not interfere with the binding of the ligand to its target.
There are no specific reports in the scientific literature describing the design or synthesis of a fluorescently tagged probe based on the this compound scaffold. Research in this area would first require the identification of a specific biological target for this compound, which has not been publicly disclosed. A hypothetical design would involve the strategic placement of a fluorescent dye on the pyrimidine or oxane ring, ensuring that the modification does not abrogate binding to its putative target.
Affinity probes are constructed by modifying a ligand with a reactive group and a reporter tag (e.g., biotin). These probes are used in affinity-based protein profiling to identify the cellular targets of a small molecule. The reactive group forms a covalent bond with the target protein, allowing for its subsequent enrichment and identification by mass spectrometry.
As with fluorescent probes, there is no published research on the development or application of an affinity probe derived from this compound. The creation of such a probe would be a logical step following the discovery of a potent biological activity for the parent compound, but this foundational information is not currently available.
Future Research Directions and Perspectives
Development of Novel and Greener Synthetic Methodologies
The synthesis of 2-alkoxypyrimidines is conventionally achieved through methods like the Williamson ether synthesis. However, these traditional routes often involve harsh conditions and the use of hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic protocols.
Key areas for exploration include:
Catalyst Development: Investigating novel and more efficient catalysts, such as copper-based systems, for cross-coupling reactions could lead to higher yields and milder reaction conditions. researchgate.net
Green Solvents: Replacing traditional, volatile organic solvents with greener alternatives like supercritical carbon dioxide or water-based systems is a critical goal of green chemistry. wikipedia.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and allow for better control over reaction parameters. tandfonline.com Ultrasound-assisted synthesis has also emerged as a green technique for preparing pyrimidine (B1678525) derivatives. tandfonline.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry, reducing waste and improving efficiency. wikipedia.orgnih.gov
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Copper-Promoted C-O Cross-Coupling | Milder conditions, broader substrate scope | Development of highly active and recyclable copper catalysts. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Optimization of reaction parameters for scalability. tandfonline.com |
| Ultrasound-Assisted Synthesis | Energy efficiency, simple setup | Exploration of a wider range of substrates and catalysts. tandfonline.com |
| Continuous Flow Synthesis | Enhanced safety, process control, and scalability | Design of efficient flow reactors and integration of in-line purification. |
Integration of Advanced Computational Chemistry with Experimental Studies
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new chemical entities. For 2-[(Oxan-3-yl)methoxy]pyrimidine, computational studies can provide deep insights into its properties and potential interactions.
Future computational work could focus on:
Density Functional Theory (DFT) Calculations: DFT studies can be used to understand the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. jchemrev.comresearchgate.net These calculations can also predict geometric parameters like bond lengths and angles. jchemrev.comresearchgate.net
Molecular Docking: To explore its potential as a therapeutic agent, molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as kinases or enzymes implicated in disease. ekb.egnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the molecule behaves over time, including its conformational flexibility and interactions with solvent molecules or a biological target. ajchem-b.com
Quantitative Structure-Activity Relationship (QSAR): By correlating structural features with biological activity, QSAR models can guide the design of new derivatives with improved potency and selectivity.
Expansion of Derivatization Strategies for Diverse Chemical Probes
The development of chemical probes is essential for studying biological processes in their native environment. The this compound scaffold can be derivatized to create a variety of probes.
Strategies for derivatization include:
Introducing Reporter Groups: Functional groups such as fluorophores or biotin (B1667282) tags can be appended to the pyrimidine or oxane ring. This would enable the visualization and tracking of the molecule in biological systems.
Click Chemistry Handles: The incorporation of azide (B81097) or alkyne groups would allow for facile and specific conjugation to other molecules using "click" chemistry, a powerful tool for creating complex molecular architectures.
Photoaffinity Labeling: The introduction of a photoreactive group would enable the formation of a covalent bond with a biological target upon photoirradiation, allowing for target identification and validation.
The pyrimidine ring itself is a versatile handle for derivatization, and various synthetic methods can be employed to introduce new functional groups at different positions. acs.org Similarly, the oxane ring can be modified, although its saturated nature presents different synthetic challenges and opportunities. acs.org The development of selective chemical probes is a key area of research. stanford.edu
| Derivatization Strategy | Potential Application | Key Functional Groups to Introduce |
| Fluorescent Labeling | Cellular imaging, target localization | Fluorophores (e.g., fluorescein, rhodamine) |
| Biotinylation | Affinity purification of target proteins | Biotin |
| Click Chemistry | Modular synthesis of complex probes | Azides, Alkynes |
| Photoaffinity Labeling | Target identification and validation | Diazirines, Benzophenones |
Exploration of Multi-Targeting Approaches in Chemical Biology
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Multi-target-directed ligands (MTDLs), which are designed to interact with multiple targets simultaneously, are a promising therapeutic strategy. nih.govplos.org
The pyrimidine scaffold is a well-established pharmacophore found in many drugs that target a wide range of biological molecules, including kinases and other enzymes. mdpi.comgsconlinepress.com Future research could explore the potential of this compound derivatives as MTDLs by:
Rational Design: Using computational methods to design derivatives that can simultaneously bind to two or more distinct biological targets. plos.org
Fragment-Based Linking: Connecting the this compound core to other pharmacophores known to interact with different targets.
Phenotypic Screening: Testing a library of derivatives in cell-based assays that can reveal effects on multiple pathways.
The development of pyrimidine-based multi-target agents has shown promise in areas such as Alzheimer's disease research, where compounds have been designed to inhibit multiple enzymes like cholinesterases and monoamine oxidases. nih.gov
Potential for this Compound Class in Materials Science or Analytical Chemistry
Beyond its potential in biology, the this compound scaffold may have applications in other scientific fields.
Materials Science: Pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.netrsc.org The specific electronic properties of this compound could be tuned through derivatization to create novel materials with interesting photophysical or electronic properties. rsc.org
Analytical Chemistry: The ability of the pyrimidine nitrogen atoms to coordinate with metal ions could be exploited to develop new chemosensors for the detection of specific metal ions. bohrium.com Furthermore, the unique structure of this compound could make it a useful standard for analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. mcmaster.ca The development of pyrimidine-based probes for detecting analytes like cyanide has been an active area of research. bohrium.com
Q & A
Q. Table 1: Example Reaction Conditions for Pyrimidine Derivatives
| Step | Reagents/Conditions | Solvent | Yield* | Reference |
|---|---|---|---|---|
| i | Oxone®, reflux, overnight | H₂O/dioxane | ~60–70% | |
| ii | Oxone®, reflux, overnight | MeOH | ~50–65% | |
| *Hypothetical yields based on analogous syntheses. |
Advanced: How do steric and electronic effects of the oxan-3-ylmethoxy group influence pyrimidine’s reactivity in substitution reactions?
Methodological Answer:
The oxan-3-ylmethoxy group introduces steric bulk and electron-donating effects, directing electrophilic substitution to specific pyrimidine positions (e.g., C4/C6). To analyze this:
- Steric Maps : Use computational tools (e.g., DFT) to model spatial hindrance around the pyrimidine ring .
- Electronic Profiling : Compare NMR chemical shifts (e.g., δH 4.31 ppm for methoxy protons in similar compounds) to assess electron density redistribution .
- Reactivity Screening : Perform kinetic studies under varying conditions (e.g., nitration or halogenation) to track regioselectivity. Evidence from substituted pyrimidines shows that bulky groups reduce reactivity at adjacent positions .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (δH 3.2–4.3 ppm) and pyrimidine protons (δH 8.0–9.0 ppm). Aromatic splitting patterns confirm substitution .
- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₀H₁₄N₂O₂: 194.1056 g/mol).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles (e.g., C-O bond ~1.36 Å) and confirms stereochemistry .
Advanced: How can contradictions in reported biological activities of pyrimidine derivatives be resolved?
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from assay variability or impurity interference. Strategies include:
- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for MIC testing) and include positive controls (e.g., ciprofloxacin).
- Purity Validation : Employ HPLC (>95% purity) and elemental analysis to exclude confounding factors .
- Mechanistic Studies : Molecular dynamics simulations or enzyme inhibition assays (e.g., p38 MAP kinase studies ) clarify target interactions.
Basic: How should researchers interpret NMR and mass spectrometry data to verify structural integrity?
Methodological Answer:
- NMR Analysis :
- Integration Ratios : Confirm stoichiometry of methoxy (3H singlet) and pyrimidine protons (2H doublet).
- Coupling Constants : J values (e.g., 5–6 Hz for vicinal protons) validate ring conformation .
- Mass Spectrometry :
- Fragmentation Patterns : Look for characteristic losses (e.g., –CH₂O– from the oxane group).
- Isotopic Peaks : Match theoretical (e.g., M+1 for C₁₀H₁₄N₂O₂: 1.1%) to experimental data.
Advanced: What strategies address low yields or reproducibility issues in synthesizing this compound?
Methodological Answer:
- Design of Experiments (DoE) : Vary solvents, catalysts, and temperatures systematically to identify optimal conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates.
- Contradiction Analysis : Compare yields from H₂O/dioxane vs. MeOH (); polar solvents may improve solubility but reduce nucleophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
